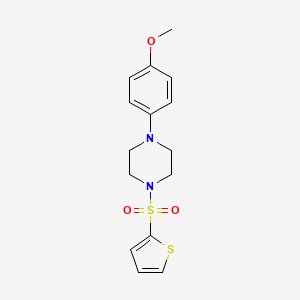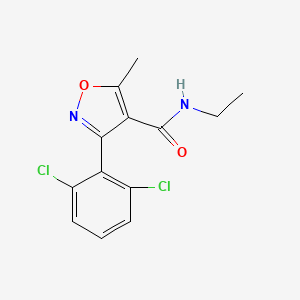
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as TQD, is a synthetic compound with potential applications in the field of medicine. TQD is a member of the quinolinedione family of compounds, which are known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects. In
Scientific Research Applications
Rhodium-Catalyzed Asymmetric Hydrogenation : This compound has been explored for its use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant in the preparation of chiral pharmaceutical ingredients, particularly those with amino acid or secondary amine components. The study by Imamoto et al. (2012) elaborates on this application (Imamoto et al., 2012).
Anti-Tumor Activity : Quinol derivatives, similar to the compound , have shown significant anti-tumor activity against various human cancer cell lines. A study by Wang et al. (2009) discusses how these derivatives undergo hydrolysis to generate reactive intermediates with potential anti-tumor effects (Wang et al., 2009).
Neuroprotective Properties : Compounds structurally similar to 4-(1,3-benzodioxol-5-yl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione have been found to offer neuroprotective benefits. For instance, NBQX, a quinoxalinedione antagonist, protects against global ischemia, as highlighted in research by Sheardown et al. (1990) (Sheardown et al., 1990).
Photovoltaic Performance Enhancement : In the field of material science, derivatives of quinoxaline have been used to enhance the photovoltaic performance of solar cells. A study by Hu et al. (2014) illustrates how increasing the conjugation in quinoxaline-based copolymers can improve the efficiency of polymer solar cells (Hu et al., 2014).
Antimicrobial and Larvicidal Activities : Tetrazolo[1,5-a]quinoline derivatives, which are structurally related to the compound , have shown promising antimicrobial and mosquito larvicidal activities. Mungra et al. (2011) conducted a study demonstrating the effectiveness of these compounds against various pathogenic strains and mosquito larvae (Mungra et al., 2011).
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-18-9-15(13-4-2-1-3-5-13)8-17-22(18)16(11-21(25)23-17)14-6-7-19-20(10-14)27-12-26-19/h1-7,10,15-16H,8-9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEJQHKRSVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)
![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

